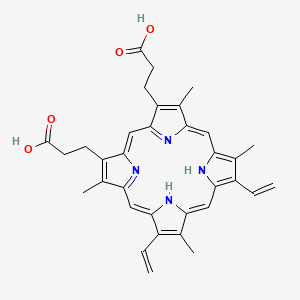

protoporphyrin IX

Overview

Description

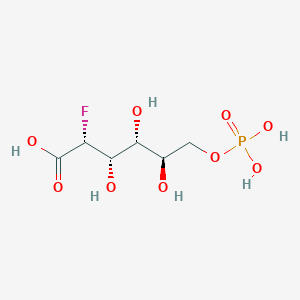

Synthesis Analysis

PpIX synthesis involves several enzymatic steps starting from glycine and succinyl-CoA, leading to the formation of δ-aminolevulinic acid (ALA), which then undergoes various transformations. Chrominski et al. (2013) explored novel molecular hybrids between cobyrinate and PpIX, synthesizing molecules via the CuAAC reaction, which showed significant biological activity by activating soluble guanylyl cyclase (Chrominski, Proinsias, Martin, & Gryko, 2013). Additionally, Maximova et al. (2013) developed an efficient method for the synthesis of PpIX-derived amides, expanding the functional applications of PpIX in biological contexts (Maximova, Pisarek, & Gryko, 2013).

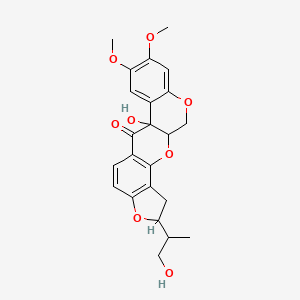

Molecular Structure Analysis

Protoporphyrin IX is characterized by its complex structure, consisting of four pyrrole rings linked via methine bridges, forming a large, planar, and conjugated system. This structure is essential for its ability to bind metals, particularly iron, leading to heme formation. The synthesis and characterization of novel PpIX derivatives have been explored to understand their structural properties and reactivity (Bakleh, Sol, Granet, Deleris, Estieu-Gionnet, & Krausz, 2010).

Chemical Reactions and Properties

PpIX participates in various chemical reactions, especially those involving metal ion coordination and redox chemistry, due to its role as a heme precursor. Its chemical reactivity is central to its biological functions and applications in photodynamic therapy (PDT) and diagnosis. Eshghi et al. (2013) demonstrated the potential of PpIX conjugated gold nanoparticles for cervical cancer therapy, highlighting its photosensitizing properties (Eshghi, Sazgarnia, Rahimizadeh, Attaran, Bakavoli, & Soudmand, 2013).

Physical Properties Analysis

The physical properties of PpIX, such as its fluorescence under specific wavelengths, are crucial for its diagnostic applications. Its photophysical properties allow for its use in fluorescence-guided surgeries and the detection of cancerous tissues. The dynamics of PpIX accumulation and its fluorescence properties have been studied across different cell lines to optimize its use in medical applications (Gorbenko, Belashov, Belyaeva, Kornilova, Litvinov, Semenova, & Vasyutinskii, 2021).

Chemical Properties Analysis

The chemical properties of PpIX, including its solubility, reactivity, and photodynamic activity, are essential for its biological functions and therapeutic applications. Its ability to generate reactive oxygen species (ROS) when exposed to light is the basis for its use in PDT. Tachikawa et al. (2014) synthesized PpIX lipids to form micelles and liposomes, demonstrating its potential in delivering hydrophobic photosensitizers to cancer cells (Tachikawa, El-Zaria, Inomata, Sato, & Nakamura, 2014).

Scientific Research Applications

Theranostic Applications

Protoporphyrin IX (PpIX) demonstrates significant potential in the realm of theranostics, particularly when derived from 5-aminolevulinic acid (5-ALA). It acts as a sustainable endogenous photosensitizer, playing a crucial role in medical research and therapeutic diagnostics. A comprehensive scientometric study highlights its widespread use and emerging trends in this field, emphasizing nanotechnology's role in enhancing its delivery and therapeutic efficacy (Zhou et al., 2022).

Interaction with Blood Proteins

PpIX has been shown to interact with human red blood cells, hemoglobin, and myoglobin, leading to significant structural and functional changes. These interactions, which involve the formation of ground state complexes and conformational changes in the proteins, are crucial for understanding PpIX's therapeutic roles and mechanisms of action (Sil et al., 2004).

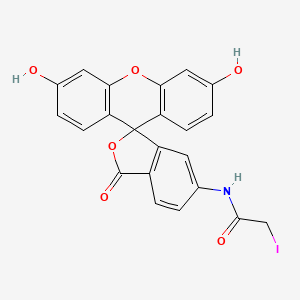

Nanoparticle Carriers for Photodynamic Therapy

The development of nanoparticle carriers for PpIX has opened new avenues in photodynamic therapy. These carriers, such as silica spheres, retain the optical properties and singlet oxygen generation capacity of PpIX, making them effective for therapeutic applications (Rossi et al., 2008).

Role in Chlorophyll Biosynthesis

In plant biology, PpIX is a key intermediate in chlorophyll biosynthesis. Studies on mutants in Arabidopsis have shown that PpIX and its derivatives play significant roles in signaling within the chlorophyll biosynthetic pathway, impacting plant development and photosynthesis (Pontier et al., 2007).

Supramolecular Chemistry

In supramolecular science, PpIX derivatives have found applications in creating one-dimensional nano-superstructures like vesicles, tubules, and nanowires. These structures are pivotal in artificial photosynthesis and biomedical science, demonstrating the versatility of PpIX in material science (Bhosale et al., 2013).

Photodynamic Detection and Therapy

PpIX's role as a photosensitizer in photodynamic detection and therapy of cancer is well-established. Its synthesis from ALA precursors and interactions with different cell lines underscores its importance in oncological treatments (Koo et al., 2010).

Fluorescence Spectrum Analysis

PpIX is utilized in fluorescence spectrum analysis for the detection of tumors. The use of wavelet transform-based systems enables the discrimination of weak PpIX signals in serum, proving its utility in early tumor diagnosis (Zhu et al., 2007).

Photosensitivity Prevention in Genetic Diseases

PpIX accumulation in erythropoietic protoporphyria, a genetic disease causing sensitivity to sunlight, has been addressed through photoprotective products based on its absorption spectrum. This application underlines PpIX's significance in dermatological conditions and treatment strategies (Teramura et al., 2017).

Applications in Chemical Biology

PpIX's role in chemical biology has been expanding, particularly through synthetic modifications for diverse applications like therapeutic agents, imaging tools, and sensors. Its interaction with biomolecules like DNA and heme-binding proteins is a focus area for developing novel molecular devices and therapeutic strategies (Sitte & Senge, 2020).

Safety And Hazards

Future Directions

PPIX-based strategies have been used for cancer diagnosis and treatment . There is ongoing research into the use of PPIX in optical spectroscopy-guided glioma surgery , and a new technique has been developed for quantifying PPIX in microbial cells in seawater . The selective accumulation of PPIX in neoplastic cells upon administration of 5-aminolevulinic acid (5-ALA) has been extensively reported, but the mechanisms underlying this crucial feature are still unclear .

properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFFYALKHPIRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50865-01-5 (di-hydrochloride salt) | |

| Record name | Protoporpyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048353 | |

| Record name | Protoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

protoporphyrin IX | |

CAS RN |

553-12-8 | |

| Record name | Protoporpyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protoporphyrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | protoporphyrin IX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | protoporphyrin IX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Protoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(3,7,12,17-tetramethyl-8,13-divinylporphine-2,18-diyl)di(propionic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2K325S808 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

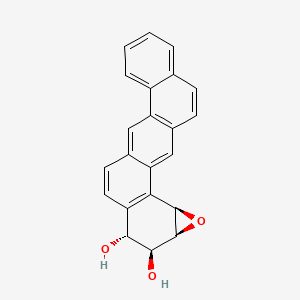

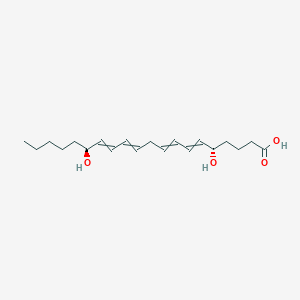

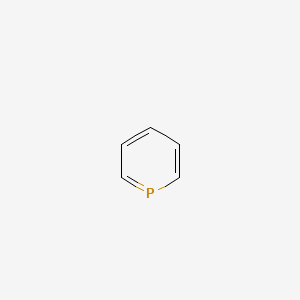

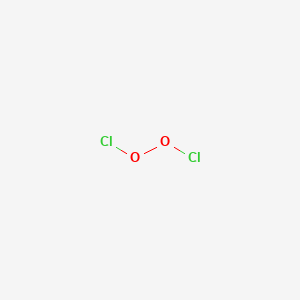

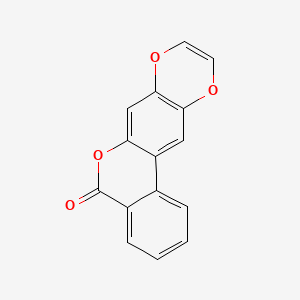

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)